3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester
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Overview
Description
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the furan ring and an ester functional group at the 3-position of the propanoic acid chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Reagents: 5-methylfurfural, malonic acid, base (e.g., sodium ethoxide), methanol
Conditions: Refluxing the reaction mixture, followed by acidification and esterification
Another method involves the use of a Wittig reaction, where 5-methylfurfural is reacted with a phosphonium ylide to form the desired ester. The reaction conditions for this method include:
Reagents: 5-methylfurfural, phosphonium ylide, base (e.g., sodium hydride)
Conditions: Room temperature reaction followed by purification through column chromatography
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(5-Methyl-2-furyl)-3-hydroxypropanoic acid methyl ester.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(5-Methyl-2-furyl)-3-oxopropanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 3-(5-Hydroxymethyl-2-furyl)acrylate: Contains a hydroxymethyl group at the 5-position of the furan ring.
5-Methyl-2-furylacetic acid: Lacks the ester functional group but has a similar furan ring structure.
Uniqueness
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is unique due to its specific ester functional group and the presence of a methyl group at the 5-position of the furan ring. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSGVGRQJTUNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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